tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate
Overview
Description
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.268 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorine atom at the 3-position of the piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl carbamate.
Fluorination: The piperidine ring is fluorinated at the 3-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Scientific Research Applications
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity of piperidine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The carbamate group can act as a protecting group for amines, facilitating the compound’s incorporation into larger molecules .
Comparison with Similar Compounds
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring.
tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate: This compound contains a tetrahydropyran ring and a hydroxyl group, making it more hydrophilic.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630815-57-4, 1268521-83-0 | |
Record name | Carbamic acid, N-[(3R,4S)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,4S)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1268521-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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